1,2-Dichloroethyl ethyl ether

Description

Historical Context and Early Investigations of 1,2-Dichloroethyl Ethyl Ether

Early investigations focused on understanding the reactivity of this and related chloro-ethers. A study by Coker, Bjornson, Londergan, and Johnson explored the addition reactions of α,β-dichloroethyl ethers with isoprene, demonstrating academic interest in how these compounds participate in forming new carbon-carbon bonds. acs.org Such research was fundamental to characterizing the synthetic potential of halogenated ethers.

Structural Considerations and Isomeric Relationships relevant to this compound Research

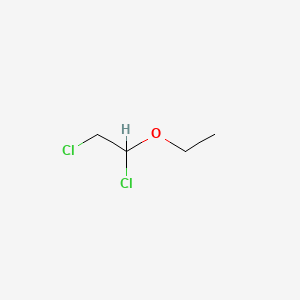

The chemical identity and behavior of this compound are defined by its specific structural arrangement. The molecule possesses a chiral center at the carbon atom bonded to both a chlorine atom and the ethoxy group, meaning it can exist as a racemic mixture of two enantiomers.

A critical aspect of its chemistry is its relationship with its structural isomers, particularly bis(2-chloroethyl) ether (CAS 111-44-4). wikipedia.orgchemeo.com Although both compounds share the same molecular formula (C₄H₈Cl₂O), the placement of the chlorine atoms is different, leading to significant variations in their physical and chemical properties. In this compound, both chlorine atoms are on the same ethyl group (a geminal-vicinal arrangement), whereas in bis(2-chloroethyl) ether, the chlorine atoms are on separate ethyl groups. nih.govwikipedia.org This distinction is crucial, as the two isomers are not interchangeable in chemical reactions and have different applications. Bis(2-chloroethyl) ether, for example, is a widely used industrial solvent and an intermediate in the manufacture of pesticides and polymers. nih.govatamankimya.comatamanchemicals.com In contrast, this compound is primarily noted for more specialized synthetic roles.

Table 2: Comparison of Structural Isomers: this compound vs. Bis(2-chloroethyl) ether

| Feature | This compound | Bis(2-chloroethyl) ether |

|---|---|---|

| CAS Number | 623-46-1 lookchem.com | 111-44-4 wikipedia.org |

| IUPAC Name | 1,2-dichloro-1-ethoxyethane sigmaaldrich.com | 1-chloro-2-(2-chloroethoxy)ethane wikipedia.org |

| Structure (SMILES) | CCOC(Cl)CCl cymitquimica.com | C(CCl)OCCCl nih.gov |

| Chlorine Position | Both on one ethyl group | One on each ethyl group |

| Boiling Point | 140-145 °C lookchem.com | ~178 °C atamankimya.com |

| Density | 1.167 g/mL at 25 °C lookchem.com | ~1.22 g/cm³ atamankimya.com |

Overview of Academic Research Significance for this compound

The academic significance of this compound is primarily concentrated in two distinct areas: organic synthesis and environmental biodegradation research.

In organic synthesis, the compound serves as a versatile precursor. Its most prominent application is in the synthesis of ethoxyacetylene. orgsyn.org Ethoxyacetylene is a highly valuable reagent in its own right, having been used as a key building block in the total syntheses of complex natural products like vitamin A and cortisone. orgsyn.org The transformation involves the elimination of two molecules of hydrogen chloride from this compound using a strong base like sodium amide. orgsyn.org Another specific synthetic utility was demonstrated in the straightforward synthesis of 1,3-dithiole-2-thione, a sulfur-containing heterocyclic compound, through the reaction of this compound with potassium trithiocarbonate. rsc.org

In the field of environmental science and microbiology, this compound has been used as a target compound in biodegradation studies. lookchem.com Research by Kim and Engesser investigated the degradation of various halogenated and non-halogenated ethers by a specific bacterial strain, Rhodococcus sp. DEE5151. nih.gov This study measured the oxidation rates of different ethers, including this compound, to probe the substrate specificity and metabolic pathways of the microorganism. nih.gov Such research is vital for understanding how environmental contaminants are broken down and for developing potential bioremediation strategies for polluted sites. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1-ethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O/c1-2-7-4(6)3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBUKAPOVBEMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870709 | |

| Record name | Ethane, 1,2-dichloro-1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-46-1 | |

| Record name | 1,2-Dichloro-1-ethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,2-dichloro-1-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloroethyl ethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,2-dichloro-1-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,2-dichloro-1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-2-ethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Dichloroethyl Ethyl Ether

Classical Synthetic Routes to 1,2-Dichloroethyl Ethyl Ether

Historically, the synthesis of chlorinated ethers has relied on direct reactions that, while effective, often present challenges in control and selectivity.

The direct chlorination of diethyl ether is a known method for producing a mixture of chlorinated products. google.com This process involves the reaction of diethyl ether with chlorine gas. youtube.com The reaction can be difficult to control, often leading to a mixture of substitution products and byproducts. google.com The chlorination of diethyl ether at low temperatures (between -20° to -30°C), sometimes with irradiation by short-wavelength light, has been explored to favor the formation of α,α'-dichloro ethers. acs.org When the chlorination is stopped after the absorption of one mole of chlorine, the primary product is the monochloro ether. acs.org

One of the historical methods for preparing α,α'-dihalo ethers involves treating an aldehyde with hydrogen chloride in cold conditions. acs.org However, this method's applicability is restricted by the availability of the corresponding aldehyde and is not practical for creating dichlorides of unsymmetrical ethers. acs.org

For instance, the reaction of diethyl ether with chlorine can be represented as: C4H10O + 6Cl2 → CCl3CCl2O + 6HCl doubtnut.com

It's important to note that without careful control, this reaction can proceed with explosive violence in direct sunlight. google.com To mitigate this, methods have been developed to carry out the chlorination in diffused sunlight or in the presence of an inert diluent. google.com

Contemporary Synthetic Approaches for this compound and Analogues

Modern synthetic chemistry offers more refined techniques for the preparation of halogenated ethers, focusing on improved selectivity, milder reaction conditions, and the use of catalytic systems.

A common contemporary approach for synthesizing chlorinated ethers involves the reaction of diols with chlorinating agents like thionyl chloride (SOCl2). google.combrainly.in This method is advantageous due to the low cost of thionyl chloride. guidechem.com For example, bis(2-chloroethyl) ether can be synthesized by the direct reaction of diethylene glycol with thionyl chloride. google.com The reaction of ethylene (B1197577) glycol with thionyl chloride can also be used, though it can be challenging to purify the product due to the formation of byproducts. guidechem.com

The reaction can be summarized as: HOCH2CH2OH + 2SOCl2 → ClCH2CH2Cl + 2SO2 + 2HCl

This method can be performed with or without a solvent. google.com Solvents such as methylene (B1212753) chloride, ethyl acetate, acetonitrile, tetrahydrofuran, and toluene (B28343) can be used. google.com

A study on the synthesis of bis(2-chloroethyl) ether from diethylene glycol and thionyl chloride reported a yield of 81.7%. google.com

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Diethylene Glycol | Thionyl Chloride | Bis(2-chloroethyl) ether | 81.7% | google.com |

| Ethylene Glycol | Thionyl Chloride | Ethylene Sulfite (intermediate) | 99% | chemicalbook.com |

This table presents data on the synthesis of related chloro-ethers, illustrating the yields achievable with diol and thionyl chloride reactions.

Catalytic systems play a crucial role in modern organic synthesis by enabling reactions under milder conditions and improving efficiency. acs.org Phase-transfer catalysis (PTC) is a particularly relevant technique for ether synthesis. acs.orgacs.org PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs, often allowing for the use of aqueous and organic phases without the need for anhydrous solvents. acs.orgacs.orgwikipedia.org

Common phase-transfer catalysts for reactions involving anions are quaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride and methyltricaprylammonium chloride. wikipedia.org The use of a phase-transfer catalyst can significantly accelerate the reaction rate. biomedres.us For example, the Williamson ether synthesis can be carried out under milder conditions using a phase-transfer catalyst. acs.orgacs.org

Another catalytic approach involves the use of transition metal halides. For instance, Pd(II) halides have been shown to be effective in the synthesis of β-haloalkyl alkyl ethers from olefins in alcoholic solutions. osti.gov The presence of a co-catalyst like Cu(II) halides is often necessary for the formation of the desired product. osti.gov

The synthesis of α-haloalkyl ethers can also be achieved by reacting an acetal (B89532) with a halogenating agent like thionyl chloride in the presence of a catalytic amount of an N,N-di(lower alkyl) lower alkanoamide. google.com

Optimization of Reaction Parameters and Yields for this compound Production

Optimizing reaction parameters is critical for maximizing the yield and purity of the desired product. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants.

In the synthesis of bis(2-chloroethyl) ether from diethylene glycol and thionyl chloride, a study found that a molar ratio of diethylene glycol to thionyl chloride of 1:2.1 to 1:3, a reaction temperature of 90-130°C, and a reaction time of 60-150 minutes were optimal. google.com These conditions significantly shortened the reaction time compared to previous methods. google.com

The use of phase-transfer catalysis also allows for optimization. For example, in the synthesis of glycidyl (B131873) ethers, an improved method using a phase-transfer catalyst in a solid-phase/organic-phase system led to yields of over 90%. researchgate.net This method also reduced the amount of reactants needed. researchgate.net

| Parameter | Optimized Value/Range | Effect | Reference |

| Molar Ratio (Diethylene Glycol:Thionyl Chloride) | 1:2.1 to 1:3 | Shortened reaction time | google.com |

| Temperature | 90-130°C | Shortened reaction time | google.com |

| Reaction Time | 60-150 minutes | Shortened reaction time | google.com |

| Catalyst | Phase-Transfer Catalyst | Increased yield, reduced reactants | researchgate.net |

This table highlights key optimized parameters from studies on the synthesis of related chloro-ethers, providing insights applicable to this compound production.

Advanced Purification Techniques for Synthesized this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and solvents. Distillation is a primary method for purifying liquid products like this compound. scbt.com

In the synthesis of bis(2-chloroethyl) ether, the product was purified by direct distillation under reduced pressure, collecting the fraction at 108-110°C/10mmHg. google.com For other chlorinated ethers, purification often involves washing the crude product, followed by distillation. For example, in the synthesis of octylglycidyl ether, the product was washed with n-hexane and then purified by distillation. researchgate.net

When impurities and byproducts have boiling points close to the desired product, more advanced distillation techniques like fractional distillation through efficient columns are necessary. archive.org In some cases, azeotropic distillation can be employed to separate components. archive.org

For reactions involving solid byproducts, such as the use of a phase-transfer catalyst in a solid/liquid system, purification can be simplified by filtering off the solid byproducts before distillation. researchgate.net

Chemical Reactivity and Stability of 1,2 Dichloroethyl Ethyl Ether

Decomposition Pathways of 1,2-Dichloroethyl Ethyl Ether and Related Ethers

The decomposition of this compound can proceed through several pathways, influenced by conditions such as heat, moisture, and the presence of other chemical agents. Halogenated ethers, as a class, exhibit varied thermal and chemical stability.

Under thermal stress, halogenated organic compounds can decompose. tandfonline.com For instance, the thermolysis of α-chlorobenzyl alkyl ethers in aprotic solvents results in the formation of alkyl chlorides. tandfonline.com While specific studies on the high-temperature pyrolysis of this compound are not extensively detailed in the provided results, general principles suggest that heating can lead to the elimination of hydrogen chloride (HCl) and the formation of other chlorinated organic compounds. chemicalbook.com Combustion of the compound produces toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas. chemicalbook.comscbt.com In fires, it may also form phosgene. yufenggp.com

Hydrolysis represents another significant decomposition pathway. This compound is sensitive to moisture and decomposes in water. chemicalbook.comscbt.com The hydrolysis of the related compound, bis(2-chloroethyl) ether, proceeds through the intermediate 2-(2-chloroethoxy)ethanol (B196239) to final products like diethylene glycol and p-dioxane. epa.gov Similarly, the hydrolysis of 1,2-dichloroethyl acetate, an analogous ester, yields acetic acid and 1,2-dichloroethanol under acidic conditions. It is plausible that this compound hydrolyzes to form corresponding alcohol and aldehyde products, along with hydrochloric acid. yufenggp.comarchive.org The displacement of chlorine atoms by hydroxyl groups in di-(β-chloroethyl) ether is noted to be a slow, bimolecular reaction. archive.org

Microbial degradation offers a biological decomposition route. Certain bacteria, such as Rhodococcus sp. strain DEE5151 and Xanthobacter sp. strain ENV481, have demonstrated the ability to degrade or metabolize chlorinated ethers. nih.govresearchgate.net Strain DEE5151 can oxidize this compound, likely metabolizing the unhalogenated ethyl moiety. nih.gov Strain ENV481 utilizes bis(2-chloroethyl) ether as a carbon and energy source through sequential dehalogenation reactions. researchgate.net

The table below summarizes potential decomposition products of this compound under various conditions.

| Condition | Pathway | Potential Products |

| Thermal | Pyrolysis/Combustion | Hydrogen chloride, Carbon monoxide, Carbon dioxide, Phosgene chemicalbook.comscbt.comyufenggp.com |

| Chemical | Hydrolysis | Alcohols, Aldehydes, Hydrochloric acid yufenggp.comepa.govarchive.org |

| Biological | Microbial Degradation | Dehalogenated intermediates (e.g., alcohols, carboxylic acids) nih.govresearchgate.net |

Peroxide Formation and Oxidative Stability in Halogenated Ethers

Ethers are well-known for their tendency to form explosive peroxides upon exposure to oxygen and light, a process known as autoxidation. youtube.comodu.edu this compound is explicitly identified as a peroxide-forming chemical. scbt.comsu.seapsu.edu Long-standing contact with air and light can lead to the formation of potentially explosive peroxides. scbt.com This process is a significant safety concern, as the accumulated peroxides are sensitive to heat, friction, and mechanical shock. vumc.orgutexas.edu

The formation of peroxides in ethers is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (the alpha-position). youtube.com This process involves three main stages: initiation, propagation, and termination.

Initiation: A radical initiator, which can be generated by light or heat, abstracts a hydrogen atom from the α-carbon of the ether molecule. youtube.comyoutube.com This creates a carbon-centered ether radical. youtube.com

Propagation: The carbon-centered radical reacts with molecular oxygen (O₂), which can behave like a diradical, to form a peroxy radical. youtube.comcopernicus.org This peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide product and a new carbon-centered radical that continues the chain reaction. youtube.comyoutube.com

Termination: The reaction ceases when radicals combine with each other. However, the majority of the hazardous hydroperoxide product is formed during the propagation steps. youtube.com

The presence of chlorine atoms in halogenated ethers can influence their stability and propensity for peroxide formation, though they are still classified as a hazard. tcu.eduwikipedia.org

The accumulation of peroxides in this compound presents a serious explosion hazard. scbt.comyufenggp.com These peroxides, particularly if concentrated through evaporation or distillation, are highly unstable and can detonate violently when subjected to thermal or mechanical shock. vumc.orgfsu.edu

Several classifications exist for peroxide-forming chemicals based on the severity of the hazard. odu.eduutexas.eduubc.ca this compound is listed among chemicals that may form peroxides, but it is not always clearly categorized into the most severe classes without further data. su.seapsu.edutcu.edu Some classifications place it in a group of chemicals that may form peroxides but cannot be clearly categorized with those that form explosive levels without concentration or those that become a hazard only upon concentration. apsu.eduvumc.org

Key safety implications include:

Explosion Risk: Peroxides can be extremely sensitive to shock and heat. ubc.ca The presence of crystals or a viscous oily layer in a container of ether is a sign of dangerous peroxide levels. vumc.org

Concentration Hazard: Processes like distillation or simple evaporation can concentrate peroxides to dangerous levels. fsu.eduubc.ca It is recommended to leave at least 20% of the chemical in the still during distillation. utexas.edu

Storage and Handling: Containers of this compound should be stored in airtight, opaque containers, away from light and heat, to minimize peroxide formation. odu.eduwashington.edu They should be labeled with the date received and opened, and peroxide levels should be tested regularly. odu.eduapsu.edu

The table below outlines hazard levels associated with peroxide concentrations in ethers.

| Peroxide Concentration (ppm) | Hazard Level & Action |

| < 30 ppm | Acceptable for many uses, but caution is still advised, especially for distillation. ubc.camsstate.edu |

| > 30 ppm | Unacceptable; poses a serious hazard. The solvent should be decontaminated or disposed of immediately. ubc.ca |

| Visible Crystals/Stratification | Extremely hazardous. Do not handle the container; treat as potentially explosive. vumc.org |

Reactivity with Incompatible Materials and Chemical Species relevant to this compound

This compound is incompatible with several classes of chemicals, and contact can lead to vigorous or hazardous reactions.

Strong Oxidizing Agents: As with most ethers, this compound should be kept away from strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches). chemicalbook.comscbt.comfishersci.com Reaction with oxidizers can be vigorous and may result in ignition or explosion, a risk compounded by the potential presence of peroxides. scbt.comyufenggp.com

Strong Bases: The compound is incompatible with strong bases. chemicalbook.comfishersci.com For the related compound bis(2-chloroethyl) ether, treatment with a strong base like potassium hydroxide (B78521) (KOH) results in a dehydrohalogenation reaction to form divinyl ether. atamanchemicals.com A similar reaction could be expected for this compound.

Acids: While specific data for this compound is limited, related chloroethers are known to react with strong acids. For example, mixing bis(2-chloroethyl) ether with chlorosulfonic acid or oleum (B3057394) can cause a dangerous increase in temperature and pressure. yufenggp.com

Moisture/Water: The compound is moisture sensitive and decomposes in water, which can lead to the formation of corrosive hydrogen chloride. chemicalbook.comscbt.comyufenggp.com

The following table provides a summary of known incompatible materials.

| Incompatible Material | Nature of Hazard |

| Strong Oxidizing Agents | Risk of fire and explosion. scbt.comfishersci.com |

| Strong Bases | Vigorous reaction, potential for dehydrohalogenation. chemicalbook.comfishersci.comatamanchemicals.com |

| Strong Acids (e.g., Oleum) | Exothermic reaction, pressure increase. yufenggp.com |

| Water/Moisture | Decomposition, formation of corrosive HCl. chemicalbook.comscbt.com |

Environmental Fate and Transformation of 1,2 Dichloroethyl Ethyl Ether

Environmental Partitioning and Transport Dynamics of Halogenated Ethers

The movement and distribution of halogenated ethers in the environment are dictated by their physicochemical properties, which influence their partitioning between air, water, soil, and sediment.

Volatilization is a significant transport mechanism for many chlorinated compounds released into water or soil. For halogenated ethers, this process is largely governed by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. While specific data for 1,2-dichloroethyl ethyl ether is limited, the properties of the closely related compound bis(2-chloroethyl) ether (BCEE) provide valuable insights. BCEE has a Henry's Law constant estimated at 2.9 x 10⁻⁵ atm-m³/mole, which suggests that volatilization from moist soil and water surfaces is an important environmental fate process nih.gov. Based on this, the volatilization half-life for BCEE from a model river has been estimated at approximately 40 hours, and from a model lake, at 16 days nih.gov.

Similarly, 1,2-dichloroethane (B1671644), another related chlorinated aliphatic hydrocarbon, is known to be highly volatile who.int. When released to surface water and soil, it is expected to volatilize rapidly into the atmosphere cdc.gov. Given these characteristics of analogous compounds, it is anticipated that this compound will also exhibit significant volatilization from aqueous and soil matrices, contributing to its atmospheric transport.

| Property | Value | Compound | Reference |

| Henry's Law Constant | 2.9 x 10⁻⁵ atm-m³/mole | Bis(2-chloroethyl) ether | nih.gov |

| Vapor Pressure | 78.9 mmHg (10.5 kPa) at 25°C | 1,2-Dichloroethane | nih.gov |

| Water Solubility | 8690 mg/L at 20°C | 1,2-Dichloroethane | who.int |

Biodegradation Pathways of this compound and Related Ethers

Biodegradation represents a critical pathway for the natural attenuation of chlorinated ethers in the environment. This process is mediated by microorganisms that can utilize these compounds as a source of carbon and energy or transform them cometabolically.

Microorganisms have evolved several enzymatic strategies to degrade chlorinated organic compounds. For chlorinated ethers, these mechanisms primarily involve oxidation and dehalogenation reactions.

Under aerobic conditions, microorganisms can initiate degradation through oxygenases, which insert oxygen atoms into the molecule, often leading to the cleavage of the ether bond eurochlor.org. An O-dealkylation mechanism, mediated by monooxygenases, has been suggested for the degradation of BCEE by some bacterial strains nih.govasm.org. This process can lead to the formation of unstable hemiacetals that break down into an alcohol and an aldehyde nih.gov. Another aerobic mechanism is hydrolytic dehalogenation, where an enzyme replaces a chlorine atom with a hydroxyl group from water eurochlor.org. This is a key mechanism in the degradation of the related compound 1,2-dichloroethane nih.govethz.ch.

Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where the chlorinated compound is used as an electron acceptor eurochlor.orgresearchgate.net. In this process, known as halorespiration, a chlorine atom is removed and replaced by a hydrogen atom eurochlor.orgresearchgate.net. This pathway is common for highly chlorinated compounds and typically results in the formation of less chlorinated and often less toxic daughter products researchgate.net. For BCEE, a nucleophilic SN2-type dechlorination has been suggested as the mechanism for anaerobic biodegradation nih.gov.

Several bacterial strains capable of degrading chlorinated ethers have been isolated and characterized. A key organism identified in the degradation of compounds structurally similar to this compound is Xanthobacter sp. strain ENV481. This strain was isolated from a contaminated site and is capable of using bis(2-chloroethyl) ether (BCEE) and 2-chloroethylethyl ether (a synonym for this compound) as its sole source of carbon and energy nih.govasm.org. The degradation of BCEE by strain ENV481 proceeds via sequential dehalogenation reactions, which are independent of oxygen nih.govasm.org.

Another characterized bacterium, Pseudonocardia sp. strain ENV478, can also degrade BCEE, but it does so cometabolically after being grown on substrates like propane or tetrahydrofuran nih.govnih.gov. The degradation pathway in this strain appears to involve a monooxygenase-mediated O-dealkylation mechanism nih.govasm.org.

The degradation of the related compound 1,2-dichloroethane (1,2-DCA) is also well-studied. Strains such as Xanthobacter autotrophicus GJ10 and Ancylobacter aquaticus are known to metabolize 1,2-DCA through hydrolytic dehalogenation nih.govethz.ch. Other organisms, like Pseudomonas sp. Strain DCA1, utilize a monooxygenase enzyme to initiate degradation nih.gov. While these organisms have been studied for their effect on 1,2-DCA, their ability to degrade this compound has not been fully established.

| Microbial Strain | Degraded Compound | Degradation Mechanism | Reference |

| Xanthobacter sp. strain ENV481 | Bis(2-chloroethyl) ether; 2-Chloroethylethyl ether | Sequential Dehalogenation | nih.govasm.org |

| Pseudonocardia sp. strain ENV478 | Bis(2-chloroethyl) ether | Monooxygenase-mediated O-dealkylation (Cometabolic) | nih.govasm.org |

| Xanthobacter autotrophicus GJ10 | 1,2-Dichloroethane | Hydrolytic Dehalogenation | nih.govethz.ch |

| Ancylobacter aquaticus | 1,2-Dichloroethane | Hydrolytic Dehalogenation | nih.govethz.ch |

| Pseudomonas sp. Strain DCA1 | 1,2-Dichloroethane | Monooxygenase | nih.gov |

Abiotic Transformation Processes of this compound and Analogues

In addition to biodegradation, abiotic processes can contribute to the transformation of chlorinated ethers in the environment, particularly in aquatic systems. These reactions occur without microbial mediation and are influenced by environmental conditions such as pH and temperature.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated ethers, both the ether linkage and the carbon-chlorine bonds can be subject to hydrolysis, although the ether bond is generally very resistant to abiotic cleavage cdc.gov. The carbon-chlorine bond is more susceptible to hydrolysis. For BCEE, the estimated hydrolytic half-life of the carbon-chlorine bond is about 22 years at 20°C cdc.gov. Another study determined the hydrolysis half-life for BCEE to be 3 years at pH 7 and 25°C nih.gov. This process is generally slow but can be a long-term degradation pathway in aquatic environments cdc.gov. The primary products from the hydrolysis of BCEE are 2-(2-chloroethoxy) ethanol and diethylene glycol nih.gov. Given the structural similarity, this compound is expected to undergo a similarly slow hydrolytic degradation process in aquatic settings.

Atmospheric Photolysis and Reaction with Oxidants

Once released into the atmosphere, this compound is subject to degradation processes, primarily through reactions with photochemically produced oxidants. Direct photolysis, the breakdown of a chemical by absorption of light, is not considered a significant environmental fate process for this compound. The chemical structure of this compound lacks functional groups that would absorb sunlight in the tropospheric actinic region, making it resistant to direct degradation by solar radiation nih.gov.

Reactions with other atmospheric oxidants, such as ozone (O3) and nitrate radicals (NO3), are generally considered to be of minor importance for saturated ethers compared to the reaction with OH radicals.

Table 1: Estimated Atmospheric Lifetime of a Related Chlorinated Ether

| Compound | Oxidant | Half-Life |

|---|---|---|

| bis(2-chloroethyl) ether | OH radical | ~5 days |

Data based on estimates for a structurally similar compound.

Environmental Persistence and Bioaccumulation Potential of Chlorinated Ethers

The environmental persistence and bioaccumulation potential of chlorinated ethers are of significant concern due to the characteristics of this class of compounds. Chlorinated organic compounds, in general, exhibit a wide range of environmental fates and toxicities researchgate.net.

Bioaccumulation Potential: Bioaccumulation is the process by which chemicals accumulate in living organisms, reaching concentrations higher than those in the surrounding environment (e.g., water, soil, air). This potential is often correlated with the lipophilicity of a substance, commonly expressed as the octanol-water partition coefficient (Kow).

For many classes of chlorinated compounds, such as polychlorinated diphenyl ethers (PCDEs) and chlorinated paraffins (CPs), there is strong evidence of bioaccumulation and even biomagnification in food webs nih.govmdpi.comnih.govacs.org. These compounds are known to be persistent and can accumulate in the fatty tissues of organisms mdpi.comnih.gov. For instance, PCDEs have been detected in various environmental compartments and biological samples, showing a clear ability for long-range transport and bioaccumulation nih.gov. The bioaccumulation potential of CPs is influenced by the length of the carbon chain and the degree of chlorination mdpi.com.

While specific bioaccumulation factor (BCF) or bioaccumulation factor (BAF) data for this compound are not available, the presence of chlorine atoms and its ether structure suggest a potential for bioaccumulation. Chemicals are generally considered bioaccumulative if their BAF/BCF values are greater than 5000 mdpi.com. Given that many hydrophobic substances tend to bioaccumulate if they are not readily metabolized, chlorinated ethers warrant further investigation to fully characterize their bioaccumulation risk ethz.ch.

Table 2: General Bioaccumulation Potential of Various Chlorinated Compound Classes

| Compound Class | Bioaccumulation Potential | Key Factors |

|---|---|---|

| Polychlorinated Diphenyl Ethers (PCDEs) | High | Persistence, Lipophilicity |

| Chlorinated Paraffins (CPs) | Varies (Low to High) | Carbon Chain Length, Degree of Chlorination |

| Dioxins | High | Persistence, Lipophilicity |

This table provides a general overview for related classes of compounds to infer potential risks.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| bis(2-chloroethyl) ether |

| Ozone |

| Nitrate Radical |

| Polychlorinated Diphenyl Ethers (PCDEs) |

| Chlorinated Paraffins (CPs) |

Toxicological Assessments and Mechanisms of Action Pertaining to 1,2 Dichloroethyl Ethyl Ether Analogues

Carcinogenic Potential and Genotoxicity of Chlorinated Ethers

Chlorinated ethers, a class of halogenated organic compounds, have been the subject of numerous toxicological studies to determine their potential for causing cancer and genetic damage. Research has focused on understanding their mechanisms of action, with particular attention to analogues of 1,2-dichloroethyl ethyl ether.

Experimental Studies on Tumorigenicity

Animal bioassays have provided significant evidence regarding the carcinogenic potential of several chlorinated ether analogues. Studies on bis(2-chloroethyl) ether (BCEE), a structural relative of this compound, have demonstrated its ability to induce liver tumors in mice. ca.govepa.gov The U.S. Environmental Protection Agency (EPA) has classified dichloroethyl ether as a Group B2, probable human carcinogen, based on an increased incidence of liver tumors in animal studies. epa.gov

Similarly, technical grade bis(2-chloro-1-methylethyl) ether (BCMEE) has been shown to cause lung tumors in both male and female mice and liver tumors in male mice following oral administration. ca.gov Another related compound, 1,2-dichloroethane (B1671644), has been found to produce a range of tumors in mice and rats. In mice, oral administration led to benign and malignant lung tumors, malignant lymphomas, hepatocellular carcinomas in males, and mammary and uterine adenocarcinomas in females. who.intnih.govnih.gov In rats, the same route of exposure resulted in carcinomas of the forestomach in males, mammary tumors in females, and haemangiosarcomas in both sexes. who.intnih.govnih.gov

Bis(chloromethyl)ether (BCME), a potent α-haloether, is a known respiratory carcinogen in mice, rats, and humans. ca.gov Experimental studies have shown that BCME produces tumors at the site of administration following inhalation, skin application, and subcutaneous injection in mice. nih.gov In rats, inhalation exposure leads to tumors of the respiratory tract, including lung and nasal cavity carcinomas. nih.gov

The following table summarizes the tumorigenicity findings for selected chlorinated ethers in experimental animal studies.

| Compound | Species | Route of Administration | Target Organ(s) | Reference |

| bis(2-chloroethyl) ether (BCEE) | Mouse | Oral | Liver | ca.govepa.gov |

| bis(2-chloro-1-methylethyl) ether (BCMEE) | Mouse | Oral Gavage | Lung, Liver | ca.gov |

| 1,2-Dichloroethane | Mouse | Oral | Lung, Lymphatic System, Liver, Mammary Gland, Uterus | who.intnih.govnih.gov |

| 1,2-Dichloroethane | Rat | Oral | Forestomach, Mammary Gland, Blood Vessels | who.intnih.govnih.gov |

| bis(chloromethyl) ether (BCME) | Mouse, Rat | Inhalation | Respiratory Tract | nih.gov |

Mutagenic and Cytogenetic Investigations

Several chlorinated ethers have been identified as direct-acting mutagens, indicating they can cause genetic mutations without requiring metabolic activation. ca.gov Bis(2-chloro-1-methylethyl) ether (BCMEE), for instance, was found to be mutagenic to Salmonella typhimurium strain TA100, both with and without metabolic activation. ca.gov The compound 1,2-dichloroethane has also demonstrated mutagenic properties; it shows a weak direct mutagenic effect on Salmonella typhimurium TA1535, which is enhanced by the addition of a postmitochondrial liver fraction (S-9). nih.gov

In vitro studies using human lymphocytes have explored the genotoxicity of various chlorinated aliphatic hydrocarbons. nih.gov One study found that all tested compounds, including 1,2-dichloroethylene and 1,1,2-trichloroethane, induced DNA breakage in the alkaline single cell gel electrophoresis (comet) assay. nih.gov The data suggested that the DNA reactivity of these chemicals increases with a higher degree of halogenation. nih.gov In the micronucleus assay on human lymphocytes, most of the tested substances exhibited a low but statistically significant mutagenic activity. nih.gov

Bis(chloromethyl)ether (BCME) has been shown to induce unscheduled DNA synthesis in human fibroblasts in vitro and is mutagenic to bacteria. nih.gov A slight increase in chromosomal aberrations was noted in the peripheral lymphocytes of workers exposed to BCME or chloromethyl methyl ether (CMME). nih.gov

The table below summarizes the genotoxicity findings for a selection of chlorinated ethers and related compounds.

| Compound | Test System | Endpoint | Result | Reference |

| bis(2-chloro-1-methylethyl) ether (BCMEE) | S. typhimurium TA100 | Gene Mutation | Positive | ca.gov |

| 1,2-Dichloroethane | S. typhimurium TA1535 | Gene Mutation | Weakly Positive (Direct), Positive (with S-9) | nih.gov |

| 1,2-Dichloroethylene | Human Lymphocytes | DNA Breakage (Comet Assay) | Positive | nih.gov |

| 1,1,2-Trichloroethane | Human Lymphocytes | DNA Breakage (Comet Assay) | Positive | nih.gov |

| bis(chloromethyl) ether (BCME) | Human Fibroblasts | Unscheduled DNA Synthesis | Positive | nih.gov |

| bis(chloromethyl) ether (BCME) | Bacteria | Gene Mutation | Positive | nih.gov |

Structure-Activity Relationship (SAR) Analysis for Halo-Ether Carcinogenicity

Structure-activity relationship (SAR) analyses for halo-ethers have identified several key molecular features that influence their carcinogenic potential. nih.gov These analyses help in predicting the toxicity of related compounds based on their chemical structure. nih.gov

Key findings from SAR studies on chloroalkyl ethers include:

Bifunctionality: Bifunctional α-chloroalkyl ethers, such as bis(chloromethyl) ether (BCME), are generally more carcinogenic than their monofunctional counterparts, like chloromethyl methyl ether (CMME). ca.gov

Position of Chlorine: The carcinogenic activity of chloroalkyl ethers increases as the chlorine atom gets closer to the ether oxygen. ca.gov This is exemplified by the high potency of α-haloethers like BCME. ca.gov

Alkyl Chain Length: Carcinogenic activity tends to increase as the length of the alkyl chain decreases. ca.gov

Type of Halogenation: The β-haloether bis(2-chloroethyl) ether (BCEE) shows strong structural similarity to BCMEE and is also a direct-acting mutagen that induces liver tumors in mice. ca.gov This homology supports the concern for the carcinogenicity of other β-haloethers. ca.gov

These structural relationships are crucial for assessing the potential hazards of chlorinated ethers for which limited toxicological data are available.

Organ-Specific Toxicity and Pathological Manifestations of Chlorinated Ethers

Exposure to chlorinated ethers and their analogues can lead to toxic effects in specific organs, most notably the respiratory system, liver, and kidneys. scbt.comgvsu.edu

Respiratory System Irritation and Pulmonary Effects

Inhalation is a primary route of exposure to volatile chlorinated compounds, making the respiratory system a principal target for toxicity. scbt.com Acute inhalation of dichloroethyl ether can cause severe irritation of the respiratory tract. epa.gov The material is known to cause respiratory irritation, and the body's inflammatory response can lead to further lung damage. scbt.com

Chlorine gas, a related toxicant, is a pulmonary irritant that can cause acute damage to both the upper and lower respiratory tract. nih.gov When chlorine gas comes into contact with moist tissues like the lungs, it forms an acid that damages these tissues. cdc.gov Symptoms of exposure to chlorine and chlorinated compounds can include coughing, a burning sensation in the throat, chest tightness, and shortness of breath. cdc.govclevelandclinic.org High-concentration exposures can progress to more severe conditions such as pulmonary edema. nih.govcdc.gov Long-term exposure to respiratory irritants may result in chronic airway diseases. scbt.com

Hepatic and Renal System Impairment

The liver and kidneys are critical organs for metabolizing and excreting xenobiotics, which makes them susceptible to damage from toxic chemicals. uct.ac.za Overexposure or repeated exposure to materials like this compound may lead to liver and kidney injury, with effects potentially similar to those of carbon tetrachloride. scbt.com

Hepatic Impairment: The liver is a primary target for many chlorinated hydrocarbons. gvsu.edu Dichloroethyl ether is listed as a substance that can cause liver damage in animals. cdc.gov The liver's role in bio-transformation can expose it to high concentrations of toxic chemicals and their metabolites, potentially leading to hepatocyte death, fatty liver (steatosis), or, with chronic exposure, fibrosis and cirrhosis. uct.ac.za

Renal Impairment: The kidneys are also vulnerable to toxicants due to their high blood flow and their function in concentrating and filtering waste products from the blood. uct.ac.za This process can lead to the accumulation of toxins to harmful levels within the kidney tubules. uct.ac.za Halogenated hydrocarbons are recognized as a class of chemicals that can act as nephrotoxins, impairing the kidney's ability to excrete waste and maintain fluid and electrolyte balance. gvsu.edu

Dermal and Ocular Irritation and Systemic Absorption

Analogues such as bis(2-chloroethyl) ether (BCEE) demonstrate significant irritant properties upon contact with skin and eyes. canada.caepa.gov In humans, brief inhalation exposure to BCEE concentrations between 550 and 1,000 ppm is reported to cause extreme irritation to the eyes, resulting in tearing (lacrimation), and to the nasal passages. canada.ca Such exposures were deemed intolerable by volunteers. canada.ca Animal studies further corroborate these findings, with eye irritation observed in laboratory animals following airborne exposure to BCEE and direct instillation. cdc.gov In guinea pigs, exposure to concentrations as low as 35 ppm caused slight nasal irritation, while concentrations of 105 ppm and higher led to more severe effects, including squinting and, at 260 ppm, lacrimation. cdc.gov

| Exposure Type | Subject | Concentration/Dose | Observed Effects | Citation |

|---|---|---|---|---|

| Inhalation | Human Volunteers | 550-1000 ppm | Extreme eye (lacrimation) and nasal irritation. | canada.ca |

| Inhalation | Guinea Pigs | ≥105 ppm | Eye irritation (squinting), lung congestion. | cdc.gov |

| Dermal | Guinea Pigs | ~370-390 mg/kg | Estimated LD50 (lethal dose for 50% of subjects). | cdc.gov |

Central Nervous System Depression and Neurotoxic Effects

Exposure to chlorinated organic solvents, including ethers, is associated with central nervous system (CNS) depression and other neurotoxic effects. researchgate.netcdc.gov The acute, transient effects of solvent exposure can range from symptoms like drowsiness, headache, and dizziness to narcosis and, in severe cases, death from respiratory failure. cdc.gov In animal studies with BCEE, lethal concentrations led to loss of consciousness and decreased motility. cdc.govcdc.gov

Chronic exposure to certain chlorinated solvents may lead to more persistent neuropsychological changes, including fatigue, dizziness, and impaired memory. researchgate.net While comprehensive data on the long-term neurotoxicity of this compound analogues are not extensive, the broader class of halogenated ethers has been shown to cause neurodegeneration and behavioral changes in animal models. smarttots.org For instance, studies on 1,2-dichloroethane revealed that acute inhalation at concentrations greater than 200 ppm caused neurobehavioral effects consistent with CNS depression in rats. nih.gov These findings highlight the potential for chlorinated ethers to adversely affect the nervous system. researchgate.net

| Compound | Subject | Exposure Details | Observed Effects | Citation |

|---|---|---|---|---|

| Bis(2-chloroethyl) ether (BCEE) | Laboratory Animals | Lethal concentrations | Loss of consciousness, decreased motility. | cdc.govcdc.gov |

| 1,2-Dichloroethane (EDC) | Fischer 344 Rats | >200 ppm (4 hours) | Neurobehavioral effects consistent with CNS depression. | nih.gov |

| General Organic Solvents | Humans | Acute Inhalation | CNS depression, drowsiness, headache, dizziness, narcosis. | cdc.gov |

Cellular and Molecular Mechanisms of Toxicity for Chlorinated Ethers

Inducement of Reactive Airways Dysfunction Syndrome (RADS)

Reactive Airways Dysfunction Syndrome (RADS) is a form of non-immunologic asthma that can occur after a single, high-level exposure to an irritating vapor, fume, or smoke. mass.gov The onset of symptoms, such as wheezing and shortness of breath, typically occurs within minutes to hours of the exposure event. mass.gov While not specifically documented for this compound, exposure to chlorine gas—a related chlorinated agent—is one of the most commonly reported causes of RADS. researchgate.netnih.gov

The mechanism involves direct irritant injury to the bronchial epithelium. nih.gov A case study of RADS induced by chlorine exposure documented an initial denuding of the bronchial mucosa, followed by inflammation and epithelial regeneration over several months. nih.gov This pathology leads to persistent bronchial hyperresponsiveness, where the airways become sensitive to other environmental stimuli like cold air or common chemicals. mass.gov Given that chlorinated ethers like BCEE are potent respiratory tract irritants, the potential for high-concentration exposures to induce a similar irritant-based asthma (RADS) is a significant toxicological concern. epa.gov

Metabolic Pathways and Identification of Toxic Metabolites (e.g., Thiodiglycolic Acid)

The toxicity of chlorinated ethers is closely linked to their metabolism into reactive intermediates. For bis(2-chloroethyl) ether (BCEE), animal studies have shown that it is extensively metabolized. cdc.gov The primary metabolic pathway is thought to involve oxidative cleavage of the ether bond. cdc.gov

Toxicokinetic Modeling in Biological Systems

Toxicokinetic modeling aims to mathematically describe the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body, which is crucial for predicting target organ concentrations and potential toxicity. ufz.deecotoxmodels.org For analogues like BCEE, animal studies provide the foundational data for such models. cdc.govnih.gov

Absorption: BCEE is well-absorbed following inhalation and oral exposure, with studies in rats indicating greater than 95% absorption. cdc.gov It is also absorbed dermally, though quantitative rates are not well-defined. cdc.gov

Distribution: Following absorption, BCEE appears to be widely distributed throughout the body. cdc.gov After oral administration in rats, the highest concentrations of its radiolabeled form were found in the liver and kidney. cdc.gov

Metabolism: As detailed previously, BCEE is extensively metabolized, primarily to thiodiglycolic acid. cdc.govnih.gov

Excretion: The elimination of BCEE and its metabolites is relatively rapid. cdc.gov In rats, approximately 80% of an oral dose was excreted within 48 hours, with the majority (around 65%) being eliminated as urinary metabolites. cdc.gov

These parameters (high absorption, wide distribution, extensive metabolism, and rapid excretion) are essential inputs for developing physiologically based toxicokinetic (PBTK) models. ufz.de Such models can help extrapolate findings from animal studies to humans and predict how different exposure scenarios might affect internal dose and the risk of adverse health effects. ufz.deresearchgate.net

Applications and Industrial Significance of 1,2 Dichloroethyl Ethyl Ether in Chemical Sciences

Role as a Chemical Intermediate in Organic Synthesis and Industrial Processes

1,2-Dichloroethyl ethyl ether is a versatile chemical compound that serves as a crucial intermediate in a variety of organic syntheses and industrial applications. a2bchem.com Its utility stems from its reactive nature as an alkylating agent, which allows for the introduction of the chloroethyl group into other molecules. a2bchem.com This reactivity is fundamental to the synthesis of more complex chemical structures. a2bchem.com

In industrial processes, it is a key raw material for producing a range of other chemicals. connectchemicals.com For instance, it is used in the manufacture of polysulfide rubber, a specialty polymer known for its resistance to fuels and oils, making it valuable for applications such as coating aircraft fuel tanks. connectchemicals.cominnospk.com It also serves as a precursor in the synthesis of various nitrogen-containing compounds, including N,N-dimethyl cyclohexylamine, N-methyl cyclohexylamine, and morpholine derivatives like 1,4-morpholine and 4-amino-morpholine. connectchemicals.com Furthermore, it is an intermediate in the creation of divinyl ether and other specialty chemicals. a2bchem.comconnectchemicals.com Its role as a building block extends to the production of pharmaceuticals and agrochemicals, highlighting its importance in diverse manufacturing sectors. a2bchem.comconnectchemicals.com

Historical and Current Applications as Solvents and Scouring Agents

The physical properties of this compound make it an effective solvent for a wide array of substances. Historically and in current applications, it is used to dissolve materials such as fats, waxes, greases, oils, resins, and lacquers. chemicalbook.com Its solvent capabilities have led to its inclusion in various industrial formulations, including paints, varnishes, and finish removers. epa.govnih.gov

In the textile industry, it has been employed as a scouring agent to clean fabrics and as a component in textile finishing. chemicalbook.comnih.gov Its ability to dissolve oils and greases makes it effective for cleaning and preparing textiles during manufacturing. Additionally, it has been utilized as a dewaxing agent in the production of high-grade lubricating oils. lookchem.com Its application also extends to cleaning compounds and as a general-purpose solvent in various industrial settings. nih.gov

Utilization in Agricultural Chemistry and Pesticide Manufacturing

A primary industrial application of dichloroethyl ether is in the field of agricultural chemistry, where it is predominantly used as a chemical intermediate in the manufacturing of pesticides. epa.govnih.gov Its molecular structure is a valuable component in the synthesis of potent pest control agents that contribute to crop protection. innospk.com The majority of the dichloroethyl ether produced is directed towards this purpose. nih.gov

Beyond its role as an intermediate, it has been directly used in agricultural applications. In the past, it was utilized as a soil fumigant to control pests in the soil. chemicalbook.com It has also been applied as an insecticide and an acaricide to manage insect and mite infestations on crops. chemicalbook.com For example, it was used to control earworms on corn silks. While its use as a soil fumigant is no longer common, its significance as a precursor in modern pesticide production remains a key aspect of its industrial value. innospk.com

Summary of Applications

| Application Area | Specific Use |

| Chemical Intermediate | Manufacturing of pesticides, pharmaceuticals, polysulfide rubber, and other specialty chemicals. a2bchem.comconnectchemicals.com |

| Solvent | Dissolving fats, waxes, greases, oils, resins, lacquers; component in paints and varnishes. chemicalbook.comepa.gov |

| Industrial Agent | Textile scouring, dewaxing lubricating oils, component in cleaning fluids. lookchem.com |

| Agriculture | Intermediate for pesticide synthesis; historical use as a soil fumigant, insecticide, and acaricide. innospk.com |

Future Research Directions and Emerging Areas in 1,2 Dichloroethyl Ethyl Ether Studies

Development of Sustainable Synthetic Pathways for 1,2-Dichloroethyl Ethyl Ether

Traditional synthesis of chlorinated ethers has often involved methods that utilize hazardous reagents and produce significant waste streams. For instance, a known preparation of this compound involves the direct chlorination of ethyl ether over an extended period, a process that generates hydrogen chloride as a byproduct. prepchem.com The future of synthesizing this compound lies in the adoption of green chemistry principles to enhance safety, efficiency, and environmental compatibility.

Future research should focus on:

Catalytic Routes: Investigating highly selective catalysts that can facilitate the chlorination of precursors under milder conditions, thereby reducing energy consumption and minimizing the formation of unwanted, highly chlorinated byproducts.

Solvent-Free Reactions: Exploring solvent-free synthesis conditions, which have been shown to be effective for related compounds like 2-chloroethyl ethyl ether. finechemicals.com.cn This approach eliminates the environmental and safety issues associated with volatile organic solvents.

Alternative Chlorinating Agents: Evaluating less hazardous and more efficient chlorinating agents to replace elemental chlorine, reducing the risks associated with transport, storage, and handling.

Renewable Feedstocks: Investigating the potential for deriving the necessary precursors from renewable biomass sources, aligning the synthesis with the principles of a circular economy.

Advanced Spectroscopic and Chromatographic Characterization for Precise Analysis of this compound

Accurate detection and quantification of this compound in various matrices are essential for process control, environmental monitoring, and toxicological studies. While standard techniques like Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are fundamental for characterization, future research is needed to develop more sensitive and robust analytical methods.

Existing spectral data provides a baseline for identification. chemicalbook.com However, emerging analytical challenges require more advanced approaches.

Table 1: Spectroscopic Data for this compound (CAS: 623-46-1)

| Analytical Technique | Observed Data |

|---|---|

| ¹H NMR (89.56 MHz, CDCl₃) | Shift (ppm): 5.632, 3.95, 3.79, 3.58, 1.293 chemicalbook.com |

| Mass Spectrometry (MS) | Mass of molecular ion: 142. Key m/z fragments: 106, 93, 78, 29 (100% relative intensity) chemicalbook.com |

Future research directions in this area include:

Trace-Level Detection: Developing methods using high-resolution mass spectrometry (HRMS) coupled with GC to achieve lower detection limits in complex environmental samples such as water, soil, and air.

Multi-residue Methods: Incorporating this compound into broader analytical methods capable of simultaneously detecting a range of chlorinated solvents and ethers. wikisource.org

Advanced GC Techniques: Utilizing techniques like GC coupled with Fourier Transform Infrared (FT-IR) spectroscopy, which has been suggested for the analysis of structurally similar, water-soluble ethers. greenrivertech.com.twepa.gov This can provide unambiguous identification, especially in the presence of isomers or matrix interferences.

Sample Preparation: Innovating sample preparation techniques, such as solid-phase microextraction (SPME), to improve extraction efficiency and concentration of the analyte from environmental matrices, enhancing analytical sensitivity.

Comprehensive Ecotoxicological Profiling Specific to this compound

While toxicological data exists for related chlorinated compounds like bis(2-chloroethyl)ether (BCEE) and 1,2-dichloroethane (B1671644) (1,2-DCA) cdc.govepa.govwho.int, specific ecotoxicological data for this compound is scarce. A critical area for future research is to establish a detailed ecotoxicological profile to understand its potential impact on ecosystems.

Key research areas to be addressed are:

Aquatic Toxicity: Conducting standardized acute and chronic toxicity tests on representative aquatic organisms (e.g., algae, invertebrates like Daphnia magna, and fish) to determine key toxicological endpoints such as the EC₅₀ (median effective concentration) and LC₅₀ (median lethal concentration).

Environmental Fate and Transport: Investigating the compound's persistence, mobility, and partitioning behavior in soil and water. This includes studying its potential for volatilization from water and soil, similar to what is known for BCEE. cdc.gov

Biodegradation: Identifying microbial communities capable of degrading this compound under both aerobic and anaerobic conditions. researchgate.net Research should focus on elucidating the biodegradation pathways and identifying the resulting metabolites, as the degradation products themselves could be of environmental concern. Studies on BCEE have shown that biodegradation is a significant fate process. cdc.govnih.gov

Bioaccumulation Potential: Assessing the potential for this compound to accumulate in the tissues of aquatic and terrestrial organisms.

Computational Modeling and Predictive Toxicology for this compound

In silico toxicology offers a rapid, cost-effective, and ethically preferable alternative to extensive animal testing for predicting the potential hazards of chemicals. nih.gov Applying these computational tools to this compound is a crucial future research direction to fill existing data gaps and guide targeted laboratory testing.

Emerging research in this domain should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing or applying existing QSAR models to predict various toxicological endpoints for this compound. These endpoints can include mutagenicity, carcinogenicity, developmental toxicity, and acute toxicity. nih.govfrontiersin.org The chemical structure would be represented by numerical features (molecular descriptors) to predict its biological activity. frontiersin.org

Read-Across and Analog Approach: Using toxicological data from structurally similar chemicals, such as BCEE and other chlorinated ethers, to estimate the potential toxicity of this compound. This approach is a cornerstone of modern chemical risk assessment.

Physicochemical Property Prediction: Employing computational models to accurately predict key physicochemical properties that govern environmental fate, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

Metabolic Pathway Prediction: Using metabolic simulation models to predict the likely metabolites of this compound in different biological systems, which is crucial for understanding its mechanism of toxicity.

Innovative Remediation Strategies for this compound Contamination in Environmental Systems

In the event of environmental contamination, effective remediation technologies are essential. Research into innovative and efficient strategies for the removal of this compound from soil and groundwater is a high-priority area. Drawing from successful applications for other chlorinated hydrocarbons, several promising avenues exist.

Future research should explore:

Advanced Oxidation Processes (AOPs): These processes rely on the generation of highly reactive species like hydroxyl radicals to degrade recalcitrant organic pollutants. scielo.org.mx Specific AOPs to investigate for this compound include:

Fenton and Electro-Fenton Processes: The use of Fenton's reagent (Fe²⁺ and H₂O₂) has proven effective for degrading BCEE and 1,2-DCA. researchgate.netnih.gov Research should optimize reaction conditions (pH, reagent concentrations) for this specific compound.

Persulfate Activation: Alkaline-activated persulfate has been shown to degrade 1,2-DCA through oxidation and dehydrochlorination, offering a potentially cost-effective remediation method. researchgate.net

Bioremediation: As a green and sustainable approach, bioremediation utilizes microorganisms to break down contaminants. Research is needed to isolate and culture specific bacterial strains that can use this compound as a carbon source or co-metabolize it. nih.govnih.gov

Membrane Bioreactors: This technology can be used to treat wastewater containing volatile organic compounds by allowing biofilms to biodegrade the contaminant while minimizing air stripping, a technique proven effective for 1,2-DCA. nih.gov

Physical Methods: Technologies such as air stripping, which has been demonstrated for the removal of 2-dichloroethyl ether from groundwater, could also be applicable and should be investigated. epa.gov

Q & A

Basic Research Question

- Ventilation : Use fume hoods to limit inhalation exposure (OSHA permissible exposure limit: 15 ppm) .

- PPE : Wear nitrile gloves and chemical-resistant aprons to prevent dermal absorption .

- Storage : Store in flame-resistant cabinets (flash point: 42°C) away from oxidizers .

- Emergency Measures : Neutralize spills with activated carbon and avoid aqueous rinses to prevent groundwater contamination .

What analytical methods detect trace this compound in environmental matrices?

Advanced Research Question

- GC-MS : Use electron capture detection (ECD) for sensitivity at ppb levels in water .

- Purge-and-Trap : Preconcentrate samples to improve detection limits in air (EPA Method 502.1) .

- Quality Control : Spike samples with deuterated analogs (e.g., 1,2-dichloroethane-D4) to correct for matrix effects .

How does the molecular structure of this compound influence its reactivity?

Basic Research Question

The ether oxygen and adjacent chlorine atoms create a polarizable structure (InChI: 1S/C4H8Cl2O/c1-2-7-4(6)3-5), enabling nucleophilic substitution at the β-chlorine. The ethoxy group stabilizes transition states in SN2 reactions, making it a versatile alkylating agent in heterocycle synthesis .

How can discrepancies in toxicological data for this compound be resolved?

Advanced Research Question

- Meta-Analysis : Pool data from ATSDR hazard summaries and EPA assessments to identify trends .

- In Silico Modeling : Apply QSAR models to predict unstudied endpoints (e.g., developmental toxicity).

- Dose Reconciliation : Normalize reported doses to body surface area for cross-species comparisons .

What solvent properties make this compound suitable for crystallization?

Basic Research Question

Its moderate polarity (dielectric constant ~4.3) and boiling point (140–145°C) allow slow evaporation, favoring crystal growth. It is particularly effective for recrystallizing halogenated aromatics, as demonstrated in purification protocols for drug intermediates .

What methodologies assess chronic inhalation toxicity in mammalian models?

Advanced Research Question

- Subchronic Exposure : Expose rats to 0.1 mg/m³ (ATSDR’s intermediate MRL) for 90 days, monitoring body weight and hepatic enzymes .

- Histopathology : Examine liver sections for necrosis or hyperplasia.

- Biomarkers : Measure urinary dichloroacetic acid as a metabolite proxy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.